Melanotan II
Vue d'ensemble
Description
Melanotan II is an unlicensed and largely untested form of alpha-melanocyte-stimulating hormone, which causes pigmentation (tanning) of human skin . It is a variant of melanotan I (afamelanotide), a drug used in the treatment of erythropoietic protoporphyria . It is not approved for the treatment of any medical conditions currently .
Synthesis Analysis
The synthesis of Melanotan II involves the removal of orthogonal protection from the ε-amino group of lysine and the γ-carboxy group of aspartic acid before undergoing a carbodiimide mediated lactamization .
Molecular Structure Analysis
Melanotan II has a molecular formula of C50H69N15O9 . Its average mass is 1024.178 Da and its monoisotopic mass is 1023.540283 Da .
Physical And Chemical Properties Analysis
Melanotan II has a molecular formula of C50H69N15O9 . Its molecular weight is 1024.19 .
Applications De Recherche Scientifique
Sunless Tanning
Melanotan II (MT-II) is a synthetic peptide that shows potential in several applications, one of which is sunless tanning . It is an analog of alpha-melanocyte-stimulating hormone (α-MSH), a melanocortin agonist with various physiological roles . MT-II acts primarily upon melanocortin receptor 1 (MC1R), which is involved in melanogenesis .
Sexual Health
Another significant application of Melanotan II is in boosting sexual health . It acts on the melanocortin receptor 4 (MC4R), which is involved in the regulation of sexual behavior . Clinical studies have investigated its abilities to diagnose and treat male erectile dysfunction .
Cognitive Health
Melanotan II also shows potential in boosting cognitive health . The body’s melanocortin system, which MT-II interacts with, consists of five different types of receptors that regulate various physiological processes .
Appetite Control
Melanotan II has been observed to suppress hunger . This effect holds the potential for developing new strategies in the fight against obesity and metabolic syndrome .
Metabolic Processes
Melanotan II is involved in regulating body weight and metabolic processes . It decreases glucagon production and helps improve glucose and cholesterol metabolism .
Energy Levels
MT-II has some effect on MC3R receptors, which affect metabolism and energy levels . This could potentially be used to develop treatments for conditions related to energy metabolism.
Mécanisme D'action
Target of Action
Melanotan II is a synthetic analogue of the peptide hormone α-melanocyte-stimulating hormone (α-MSH) that stimulates melanogenesis . It primarily targets the melanocortin receptors, specifically MC-1R, MC-3R, MC-4R, and MC-5R . These receptors play crucial roles in various physiological processes, including pigmentation, energy homeostasis, sexual functioning, immune response, inflammation, and cardiovascular regulation .
Mode of Action
Melanotan II acts as a non-selective agonist of the melanocortin receptors . It binds to these receptors, triggering a series of biochemical reactions . For instance, when Melanotan II binds to the MC-1R receptor, it stimulates the production of melanin, leading to skin darkening or tanning . Its clinically documented sexual effects are thought to be related to its ability to activate the MC-4 receptor .
Biochemical Pathways
The primary biochemical pathway affected by Melanotan II is the melanogenesis pathway. By activating the MC-1R receptor, Melanotan II stimulates the production of eumelanin, causing the skin to darken . It also affects energy homeostasis and sexual functioning through its interaction with MC-3R and MC-4R receptors .
Pharmacokinetics
It is usually administered as an injection of liquid underneath the skin . More research is needed to fully understand the pharmacokinetics of Melanotan II.
Result of Action
The primary result of Melanotan II’s action is the darkening of the skin, which is a response to increased melanin production . This tanning effect can occur within five doses . Additionally, Melanotan II has been found to be a potent stimulator of male erections, and it has also been shown to increase female sexual desire in patients with sexual arousal disorder .
Safety and Hazards
Melanotan II has been reported to cause a wide range of potentially serious side effects . These include facial flushing, reduced appetite, nausea, vomiting, spontaneous erections in males 1-5 hours after administration (priapism), associated with yawning and stretching complex . Long term, there is concern that melanotan II may increase the risk of melanoma – a potentially serious form of skin cancer .
Propriétés
IUPAC Name |
(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H69N15O9/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56)/t35-,36-,37-,38+,39-,40-,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKLPDJLXHXHNV-MFVUMRCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H69N15O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90153135 | |
Record name | Melanotan-II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90153135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1024.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Melanotan II | |
CAS RN |
121062-08-6 | |
Record name | Melanotan-II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121062086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Melanotan-II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90153135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MELANOTAN II | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPF5CJ93X7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Melanotan II interact with its target receptors?
A1: Melanotan II primarily interacts with melanocortin receptors (MCRs), specifically MC1R, MC3R, and MC4R []. It acts as an agonist, mimicking the effects of endogenous melanocortin peptides and triggering downstream signaling pathways.
Q2: What are the downstream effects of Melanotan II binding to MCRs?
A2: Binding of Melanotan II to MC1R leads to increased melanogenesis, promoting skin pigmentation []. Activation of MC3R and MC4R in the central nervous system is linked to appetite regulation, energy expenditure, and sexual function [, , ].
Q3: What is the molecular formula and weight of Melanotan II?
A3: Melanotan II has a molecular formula of C50H69N15O9 and a molecular weight of 1024.18 g/mol [].
Q4: Are there any spectroscopic data available for Melanotan II?
A4: Yes, nuclear magnetic resonance (NMR) spectroscopy has been used to elucidate the structure of Melanotan II in solution [].
Q5: How do structural modifications of Melanotan II affect its activity and selectivity?
A5: Research indicates that modifications to the core structure and cyclic region of Melanotan II can significantly impact its melanotropic activity []. For instance, replacing arginine with lysine and adding glycine resulted in an analog with superpotent and prolonged activity []. N-methylations of specific residues can improve in vivo stability but may negatively impact binding affinity [].
Q6: What are the pharmacokinetic properties of Melanotan II?
A6: Detailed information on the absorption, distribution, metabolism, and excretion of Melanotan II is limited in the provided research.
Q7: What is the duration of action of Melanotan II?
A7: The duration of action can vary depending on the administration route and dosage. One study reported that the effects of Melanotan II on penile erection lasted for 1-5 hours after a single subcutaneous injection []. Another study showed that centrally administered Melanotan II increased brown adipose tissue temperature for up to 4 hours [].
Q8: What are the preclinical findings of Melanotan II in animal models?
A8: Studies in rodents have shown that Melanotan II can:
- Reduce food intake and body weight [, , ].
- Increase energy expenditure and brown adipose tissue thermogenesis [, , ].
- Enhance insulin sensitivity [, , ].
- Improve cardiac function in models of myocardial infarction [].
- Reduce atherosclerotic plaque inflammation and improve vascular function [].
Q9: Have there been any clinical trials investigating Melanotan II?
A9: Limited information on clinical trials of Melanotan II is available in the provided research. One abstract mentions the use of Melanotan II (PT 141) as a promising treatment for erectile dysfunction [].
Q10: What drug delivery strategies are being explored for Melanotan II?
A10: Although limited information is available in the provided research, one study explored conjugating Melanotan II with an albumin binder to enhance tumor uptake for potential use in melanoma imaging and radionuclide therapy [].
Q11: What analytical methods are used to characterize and quantify Melanotan II?
A11: Researchers have employed various analytical techniques for Melanotan II characterization, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.